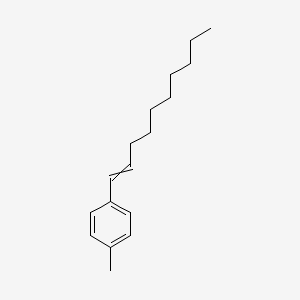
1-(Dec-1-EN-1-YL)-4-methylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Dec-1-EN-1-YL)-4-methylbenzene, also known as 4-methyl-1-(1-dec-1-enyl)benzene, is an organic compound that belongs to the class of alkylbenzenes. This compound features a benzene ring substituted with a dec-1-en-1-yl group and a methyl group. It is a colorless liquid with a distinct aromatic odor and is used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Dec-1-EN-1-YL)-4-methylbenzene can be synthesized through several methods. One common approach involves the alkylation of toluene (4-methylbenzene) with 1-decene in the presence of a strong acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under reflux conditions, and the product is purified through distillation.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process may include the use of zeolite catalysts to enhance the selectivity and efficiency of the alkylation reaction.
Chemical Reactions Analysis
Types of Reactions: 1-(Dec-1-EN-1-YL)-4-methylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Hydrogenation of the double bond in the dec-1-en-1-yl group can be achieved using catalysts like palladium on carbon (Pd/C) under hydrogen gas (H2) atmosphere.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: Pd/C catalyst, H2 gas.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: Formation of 4-methylbenzoic acid or 4-methylbenzaldehyde.
Reduction: Formation of 1-(dec-1-yl)-4-methylbenzene.
Substitution: Formation of halogenated derivatives such as 4-methyl-1-(1-dec-1-enyl)-2-bromobenzene.
Scientific Research Applications
1-(Dec-1-EN-1-YL)-4-methylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, fragrances, and as a solvent in various industrial processes.
Mechanism of Action
The mechanism of action of 1-(Dec-1-EN-1-YL)-4-methylbenzene involves its interaction with molecular targets through its functional groups. The dec-1-en-1-yl group can participate in hydrophobic interactions, while the benzene ring can engage in π-π stacking interactions with aromatic residues in proteins or other biomolecules. These interactions can influence the compound’s biological activity and its effects on molecular pathways.
Comparison with Similar Compounds
1-(Dec-1-EN-1-YL)-4-methylbenzene can be compared with other alkylbenzenes such as:
1-(Oct-1-EN-1-YL)-4-methylbenzene: Similar structure but with a shorter alkyl chain, leading to different physical and chemical properties.
1-(Dec-1-EN-1-YL)-benzene: Lacks the methyl group, resulting in different reactivity and applications.
4-methyl-1-(1-dodec-1-enyl)benzene: Longer alkyl chain, affecting its solubility and interaction with other molecules.
Properties
CAS No. |
204633-75-0 |
|---|---|
Molecular Formula |
C17H26 |
Molecular Weight |
230.4 g/mol |
IUPAC Name |
1-dec-1-enyl-4-methylbenzene |
InChI |
InChI=1S/C17H26/c1-3-4-5-6-7-8-9-10-11-17-14-12-16(2)13-15-17/h10-15H,3-9H2,1-2H3 |
InChI Key |
QRHNVQLFWZQKHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC=CC1=CC=C(C=C1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


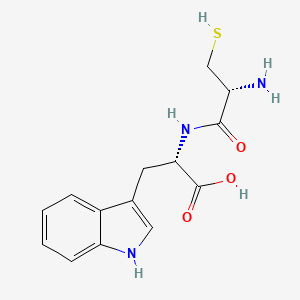


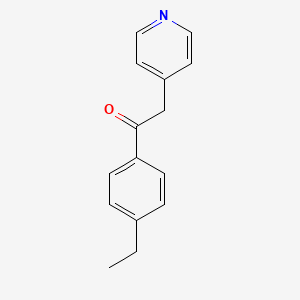

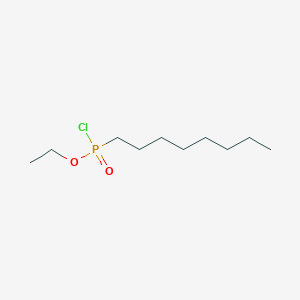
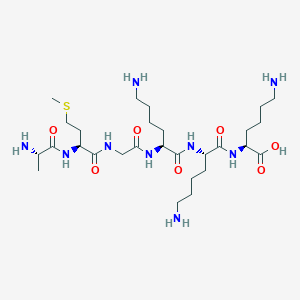
![4-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]pyridine](/img/structure/B14261173.png)
![(2E)-{[(E)-Glycyl]imino}acetic acid](/img/structure/B14261175.png)

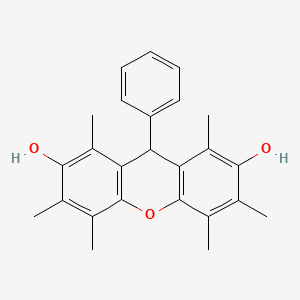
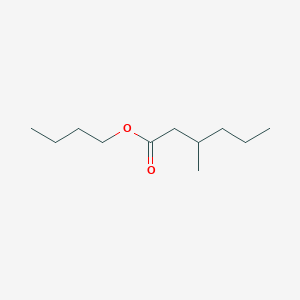
![3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile](/img/structure/B14261202.png)

